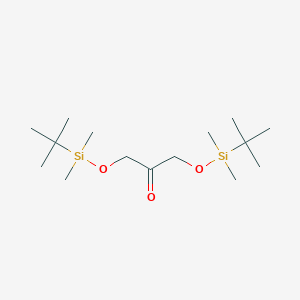

2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one

Description

Structural and Nomenclature Specificity of Organosilicon Compounds

The nomenclature of this compound follows the systematic International Union of Pure and Applied Chemistry conventions for organosilicon compounds, specifically addressing the complex structural features inherent in siloxane derivatives. The name "disilaundecan" indicates an eleven-carbon chain containing two silicon atoms, while the "4,8-dioxa" designation specifies oxygen atoms at positions four and eight within the carbon framework. The octamethyl prefix denotes eight methyl substituents attached to the silicon centers, creating significant steric bulk around the reactive sites.

Alternative nomenclature for this compound includes "1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-one," which more clearly describes the structural relationship to protected glycerol derivatives. This naming convention emphasizes the compound's role as a tert-butyldimethylsilyl-protected dihydroxyacetone analog, where the terminal hydroxyl groups are masked by bulky silyl protecting groups while maintaining the central ketone functionality. The siloxane functional group forms the backbone of these compounds, with the silicon-oxygen-silicon linkage providing characteristic properties including hydrophobicity, thermal stability, and chemical inertness.

The systematic nomenclature reflects the hierarchical organization of siloxane compounds, where linear siloxanes are distinguished from cyclic variants through specific naming protocols. In the case of this compound, the linear arrangement of silicon-oxygen bonds creates a flexible backbone that accommodates the bulky tert-butyl and methyl substituents while preserving the reactive ketone center. This structural arrangement demonstrates the precision achievable in modern organosilicon synthesis, where specific functionalization patterns enable targeted applications in materials science and synthetic chemistry.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₅H₃₄O₃Si₂ | Defines elemental composition |

| Molecular Weight | 318.60 Da | Influences physical properties |

| Silicon-Oxygen Bond Length | 1.64 Å | Longer than typical carbon-oxygen bonds |

| Silicon-Oxygen-Silicon Angle | 142.5° | Creates flexible backbone structure |

| Number of Siloxane Linkages | 2 | Determines polymer potential |

Historical Context of Siloxane Derivatives in Materials Chemistry

The development of siloxane chemistry traces its origins to the pioneering work of Frederic Stanley Kipping, who first characterized siloxanes as polymers in 1927. Kipping's initial misconception about the structure of these compounds led to the persistent term "silicones," derived from his belief that the repeating units resembled ketone structures. This historical misnomer continues to influence contemporary nomenclature, even as our understanding of siloxane bonding has evolved significantly beyond Kipping's original formulations.

The technological breakthrough that enabled modern siloxane synthesis occurred in 1941 when Eugene George Rochow developed the direct methylchlorosilanes synthesis method at General Electric Company. Simultaneously, Richard Miller advanced similar technology in Germany during 1942, establishing the foundation for large-scale siloxane production. These innovations transformed organosilicon chemistry from laboratory curiosities to industrial materials with unprecedented properties and applications.

Commercial siloxane production began during World War Two in the United States through Dow Corning Corporation, marking the transition from academic research to practical applications. The subsequent decades witnessed explosive growth in siloxane chemistry, with major manufacturers including Wacker Chemie, Shin-Etsu Chemical, and Momentive Performance Materials developing increasingly sophisticated organosilicon compounds. Contemporary siloxane derivatives like this compound represent the culmination of this evolutionary process, combining protective functionality with reactive centers in precisely controlled molecular architectures.

The hydrolysis of dimethyldichlorosilane serves as the primary industrial route to siloxane compounds, producing mixtures of cyclic and linear hydroxyl-terminated oligosiloxanes. These intermediates undergo further processing through polymerization or condensation reactions, with catalysts such as potassium hydroxide facilitating ring-opening polymerization of cyclic siloxanes. The equilibrium between linear polymers and cyclic oligomers determines the final product distribution, with typical industrial processes yielding approximately fifteen percent cyclic oligomers alongside linear polysiloxane products.

| Historical Milestone | Year | Contributor | Significance |

|---|---|---|---|

| First siloxane polymer | 1927 | Frederic Stanley Kipping | Established fundamental understanding |

| Direct synthesis method | 1941 | Eugene George Rochow | Enabled industrial production |

| Commercial production | 1943 | Dow Corning Corporation | Initiated widespread applications |

| Ring equilibration | 1950s | General Electric/Dow Corning | Optimized polymer properties |

Role of Steric and Electronic Effects in Siloxane Functionalization

The incorporation of bulky tert-butyldimethylsilyl groups in this compound exemplifies the critical role of steric effects in siloxane functionalization. These sterically demanding substituents create significant spatial hindrance around the silicon centers, limiting molecular motion and chain migration processes that would otherwise compromise material properties. The strategic placement of methyl groups on silicon atoms further enhances this steric protection while maintaining the characteristic flexibility of siloxane backbones.

Electronic effects in siloxane compounds arise from the electronegativity difference between silicon and oxygen atoms, creating polarized bonds that influence reactivity patterns and intermolecular interactions. The silicon-oxygen bond exhibits partial ionic character, with silicon bearing partial positive charge and oxygen carrying partial negative charge. This polarization affects the electron density distribution throughout the molecule, influencing both chemical reactivity and physical properties such as surface tension and solubility characteristics.

The combination of steric and electronic effects in siloxane-functionalized compounds enables precise control over molecular organization and packing arrangements. Research demonstrates that siloxane-functionalized side chains can enhance face-on stacking orientations in conjugated polymers, thereby promoting improved charge mobility in electronic applications. The bulky nature of siloxane substituents with steric hindrance effects provides sufficient solubility for polymer processing while maintaining the structural integrity necessary for high-performance applications.

Crystallinity control represents another crucial aspect of siloxane functionalization, where the incorporation of siloxane-containing units can systematically modify polymer organization. Studies indicate that increasing siloxane content initially decreases crystal coherence length due to disruption of ordered molecular arrangements, but further increases can restore crystalline order by inhibiting disorder associated with random copolymerization. This dual effect allows materials scientists to fine-tune crystalline properties through careful selection of siloxane functionalization levels.

The branch point positioning in siloxane-functionalized compounds significantly influences material properties, with bulky substituents positioned away from conjugated main chains providing optimal performance characteristics. This architectural consideration proves particularly important in electronic materials, where maintaining π-π stacking interactions while providing adequate solubility requires precise balance between steric protection and electronic accessibility. The strategic use of siloxane functionalization thus represents a sophisticated approach to materials design, enabling the development of high-performance compounds with tailored properties for specific applications.

| Effect Type | Mechanism | Impact on Properties | Applications |

|---|---|---|---|

| Steric Hindrance | Bulky substituent interference | Reduced chain migration, enhanced stability | Protective chemistry |

| Electronic Polarization | Silicon-oxygen bond character | Modified reactivity patterns | Functional materials |

| Crystallinity Modification | Disrupted molecular packing | Controlled polymer organization | Electronic devices |

| Solubility Enhancement | Hydrophobic character | Improved processability | Coating applications |

Properties

IUPAC Name |

1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34O3Si2/c1-14(2,3)19(7,8)17-11-13(16)12-18-20(9,10)15(4,5)6/h11-12H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXSHJBUULXUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(=O)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438015 | |

| Record name | 4,8-Dioxa-3,9-disilaundecan-6-one, 2,2,3,3,9,9,10,10-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127382-65-4 | |

| Record name | 4,8-Dioxa-3,9-disilaundecan-6-one, 2,2,3,3,9,9,10,10-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Protected Diol Intermediate (2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-ol)

- Starting Material: Glycerol

- Reagents:

- Imidazole (base)

- tert-Butyldimethylsilyl chloride (TBSCl) as the silylating agent

- Anhydrous tetrahydrofuran (THF) as solvent

-

- Glycerol (5 g, 54 mmol) is dissolved in 100 mL anhydrous THF.

- Imidazole (8.81 g, 129 mmol) and TBSCl (17.8 g, 118 mmol) are added at 0 °C.

- The mixture is warmed to room temperature and stirred overnight to allow complete silylation of the hydroxyl groups.

- The reaction is quenched with water and extracted with ethyl acetate.

- The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated.

- Purification by flash column chromatography (hexane:ethyl acetate gradient from 100:1 to 10:1) yields the diol intermediate as a colorless oil with a 93% yield.

-

- ^1H NMR (CDCl3, 400 MHz): Signals consistent with TBS groups and glycerol backbone.

- ^13C NMR (CDCl3, 100 MHz): Chemical shifts confirm the silyl protection and backbone carbons.

Oxidation to the Ketone (this compound)

- Reagents:

- Oxalyl chloride (COCl)2

- Dimethyl sulfoxide (DMSO) in anhydrous dichloromethane (Swern oxidation conditions)

- Triethylamine (base)

-

- Oxalyl chloride (4.68 g, 36.6 mmol) is dissolved in 30 mL anhydrous dichloromethane and cooled to -78 °C.

- A solution of DMSO (7.3 M, 10 mL) in dichloromethane is added slowly over 15 minutes at -78 °C.

- After stirring for 20 minutes, the diol intermediate (7.82 g, 24.4 mmol) dissolved in 10 mL dichloromethane is added dropwise over 10 minutes.

- The mixture is stirred for 1.5 hours at -78 °C.

- Triethylamine (12.32 g, 122 mmol) is added, and the reaction is stirred for 15 minutes at -78 °C, then warmed to room temperature for 1 hour.

- The reaction is quenched with water, extracted with ethyl acetate, washed with brine, dried over sodium sulfate, filtered, and concentrated.

- Purification by flash chromatography (hexane:ethyl acetate gradient) affords the ketone product as a colorless oil with a 98% yield.

-

- ^1H NMR (CDCl3, 400 MHz): Characteristic singlets for TBS groups and ketone methylene protons.

- ^13C NMR (CDCl3, 100 MHz): Carbonyl carbon resonance at ~208 ppm confirms ketone formation.

Summary Table of Preparation Steps

| Step | Starting Material / Intermediate | Reagents & Conditions | Product | Yield (%) | Key Characterization Data |

|---|---|---|---|---|---|

| 1 | Glycerol | Imidazole, TBSCl, THF, 0 °C to RT, overnight | 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-ol | 93 | ^1H NMR, ^13C NMR consistent with TBS protection |

| 2 | Diol intermediate | Oxalyl chloride, DMSO, Et3N, DCM, -78 °C to RT | This compound | 98 | ^1H NMR, ^13C NMR with ketone carbonyl peak |

Research Findings and Notes

- The use of tert-butyldimethylsilyl chloride is critical for selective protection of hydroxyl groups, providing stability during subsequent oxidation steps.

- The Swern oxidation method is preferred for mild and high-yield conversion of the secondary alcohol to the ketone without over-oxidation or degradation of the silyl protecting groups.

- The reaction conditions require strict anhydrous and low-temperature environments to prevent side reactions and decomposition.

- Purification by flash chromatography using a non-polar to moderately polar solvent gradient ensures high purity of the final product.

- Spectroscopic data (NMR) are consistent with literature reports, confirming the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into silanes or other reduced silicon-containing species.

Substitution: The silicon atoms in the compound can undergo nucleophilic substitution reactions, where the methyl groups are replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce silanes .

Scientific Research Applications

2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other silicon-containing compounds and as a reagent in organic synthesis.

Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and unique structural properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in medical devices.

Industry: It is used in the production of silicone-based materials, coatings, and adhesives

Mechanism of Action

The mechanism of action of 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with other elements, making it useful in stabilizing reactive intermediates in chemical reactions. Additionally, its unique structure allows it to interact with biological molecules, potentially influencing cellular processes .

Comparison with Similar Compounds

Functional Group Variations

Key analogs differ in the functional group at position 6, which significantly alters reactivity and applications:

Key Observations :

- Reactivity : The ketone derivative participates in nucleophilic additions (e.g., Grignard reactions), while the alcohol is prone to oxidation and requires inert storage . The amine enables amide bond formation or metal coordination .

- Stability : The alcohol’s sensitivity to moisture/oxidation contrasts with the ketone’s relative stability under ambient conditions .

- Synthetic Utility : The ketone is pivotal in constructing carbon-carbon bonds via Wittig reactions (e.g., in ), whereas the alcohol serves as a transient protecting group in acetonide formation .

Substituent Modifications

Derivatives with extended substituents demonstrate tailored properties:

Spectroscopic and Physical Properties

- NMR Shifts :

- Thermal Stability : Silyl ether linkages confer thermal resistance, but the alcohol decomposes faster under oxidative conditions .

Biological Activity

2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one is a siloxane compound that has garnered attention in various fields including materials science and biology. This article examines its biological activity based on available research findings and case studies.

- IUPAC Name: this compound

- Molecular Formula: C15H34O3Si2

- Molecular Weight: 318.60 g/mol

- CAS Number: 127382-65-4

Biological Activity Overview

The biological activity of siloxane compounds like 2,2,3,3-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one can vary significantly based on their structure. Research indicates potential applications in drug delivery systems and as biocompatible materials.

1. Antimicrobial Properties

Several studies have explored the antimicrobial properties of siloxane derivatives. For instance:

- A study demonstrated that certain siloxanes exhibit significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential use in medical coatings and devices .

2. Cytotoxicity

Research into the cytotoxic effects of siloxanes has shown mixed results. Some derivatives demonstrate low cytotoxicity towards mammalian cells while effectively inhibiting bacterial growth. This dual action is critical for developing materials used in biomedical applications .

Case Study 1: Antibacterial Coatings

A recent study evaluated the effectiveness of siloxane-based coatings in preventing bacterial colonization on medical devices. The results indicated a reduction in biofilm formation by over 70% when using coatings containing octamethylsiloxanes compared to standard materials .

Case Study 2: Drug Delivery Systems

Another investigation focused on the use of octamethylsiloxane compounds in drug delivery systems. The study found that these compounds could enhance the solubility and stability of hydrophobic drugs while maintaining low toxicity levels .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H34O3Si2 |

| Molecular Weight | 318.60 g/mol |

| CAS Number | 127382-65-4 |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Cytotoxicity | Low cytotoxicity observed |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2,3,3,9,9,10,10-octamethyl-4,8-dioxa-3,9-disilaundecan-6-one, and what reagents are critical for protecting group strategies?

- Methodology : The compound is typically synthesized via silylation reactions using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in anhydrous dichloromethane (CH₂Cl₂) under inert atmospheres. For example, TBSCl (1.5 equiv) and imidazole (2 equiv) are added to alcohol precursors, followed by flash chromatography (hexanes/EtOAc 95:5) for purification .

- Key Considerations : Ensure rigorous anhydrous conditions to prevent premature hydrolysis of silyl ethers. Monitor reaction progress via TLC (Rf = 0.57 in hexanes/EtOAc 97:3) .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Methodology : Use ¹H and ¹³C NMR to confirm the absence of impurities. For example, characteristic signals include δ 0.08–0.11 ppm (Si(CH₃)₂) and δ 98.6 ppm (acetonide carbons) . IR spectroscopy (e.g., 1255 cm⁻¹ for Si-O-Si stretches) and HRMS (e.g., [M+Na]+ = 557.3453) further validate purity .

- Data Interpretation : Compare spectral data with literature values to resolve discrepancies, such as unexpected splitting in NMR due to residual moisture .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Guidelines : Store at 2–8°C under argon to prevent oxidation or hydrolysis of silyl ethers. Transport with ice packs to avoid thermal degradation .

Advanced Research Questions

Q. How can stereochemical challenges in derivatizing this compound be addressed, particularly in asymmetric syntheses?

- Methodology : Employ chiral auxiliaries or catalysts to control stereochemistry. For instance, Rhodium(III)-catalyzed C–H functionalization with 1,3-enynes enables stereoselective annulations, as seen in the synthesis of complex spirocycles .

- Case Study : In the synthesis of (5R,7S)-derivatives, palladium(II) acetate and tetra-n-butylammonium chloride were used to achieve stereocontrol during Heck coupling (yield: 97%) .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar derivatives?

- Approach : Combine 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. For example, in cobalt-coordinated derivatives (e.g., 9a–9c ), ¹H NMR δ 3.63–3.89 ppm (CH₂OTBS) and ¹³C NMR δ 170.6 ppm (ester carbonyls) distinguish regioisomers .

- Troubleshooting : Use variable-temperature NMR to resolve dynamic effects, as demonstrated for diastereomers in DMSO-d₆ at 348 K .

Q. How does the compound’s silyl ether framework influence its reactivity in radical or photochemical reactions?

- Mechanistic Insights : The Si-O bonds stabilize radical intermediates, enabling intramolecular Schmidt reactions with azides (e.g., S10 → S4, 96% yield via thermal activation) .

- Experimental Design : Use hexacarbonyl dicobalt complexes to study alkyne coordination, as shown in 9b (¹H NMR δ 7.62 ppm for aryl protons) .

Methodological Tables

Key Research Findings

- Synthetic Flexibility : The compound serves as a versatile intermediate for spirocyclic and allylated derivatives via Wittig or Grignard reactions .

- Coordination Chemistry : Cobalt complexes (e.g., 9a–9c ) exhibit unique stability in radical reactions, enabling applications in alkynyl glycol synthesis .

- Chiral Resolution : Diastereomeric ratios >20:1 are achievable using chiral oxazolidine auxiliaries (e.g., 12 vs. 12' ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.